molecular formula C13H16N2O5 B11019186 Methyl 3-(butylcarbamoyl)-5-nitrobenzoate

Methyl 3-(butylcarbamoyl)-5-nitrobenzoate

Cat. No.: B11019186
M. Wt: 280.28 g/mol
InChI Key: FQYCJQCBPOHPMQ-UHFFFAOYSA-N
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Description

Methyl 3-(butylcarbamoyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a carbamoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(butylcarbamoyl)-5-nitrobenzoate typically involves a multi-step processThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(butylcarbamoyl)-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of esters and amides .

Scientific Research Applications

Methyl 3-(butylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(butylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(butylcarbamoyl)-5-nitrobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 3-(butylcarbamoyl)-5-nitrobenzoate

InChI

InChI=1S/C13H16N2O5/c1-3-4-5-14-12(16)9-6-10(13(17)20-2)8-11(7-9)15(18)19/h6-8H,3-5H2,1-2H3,(H,14,16)

InChI Key

FQYCJQCBPOHPMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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